(Diiodine)bis(pentane-2,4-dionato-O,O')platinum
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Overview
Description
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum is a coordination compound with the chemical formula Pt(C10H14O4I2). This compound features a platinum(II) center coordinated by two iodide ions and two acetylacetonate ligands. It is known for its square-planar geometry, which is typical for platinum(II) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone in the presence of iodine. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PtCl2+2C5H8O2+2I2→Pt(C5H7O2)2I2+2HCl
The reaction mixture is usually heated under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The iodide ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0).
Coordination Reactions: The acetylacetonate ligands can coordinate with other metal centers to form bimetallic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) complexes .
Scientific Research Applications
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:
Catalysis: It is used as a precursor for platinum-based catalysts in organic synthesis and industrial processes.
Material Science: The compound is used in the preparation of thin films and coatings for electronic and optical devices.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum involves coordination with target molecules such as DNA, proteins, or other metal centers. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Platinum(II) bis(acetylacetonate): Similar to (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum but lacks the iodide ligands.
Platinum(II) chloride bis(acetylacetonate): Contains chloride instead of iodide ligands.
Platinum(II) bis(trifluoroacetylacetonate): Features trifluoroacetylacetonate ligands instead of acetylacetonate.
Uniqueness
(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum is unique due to the presence of iodide ligands, which can influence its reactivity and coordination behavior. The iodide ligands can be easily substituted, making it a versatile precursor for various platinum complexes .
Properties
CAS No. |
65849-16-3 |
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Molecular Formula |
C10H16I2O4Pt |
Molecular Weight |
649.12 g/mol |
IUPAC Name |
diiodoplatinum;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2HI.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;; |
InChI Key |
KAFIXPDMJIIOGT-VGKOASNMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.I[Pt]I |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.I[Pt]I |
Origin of Product |
United States |
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